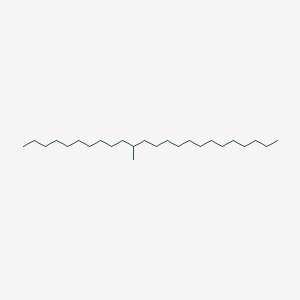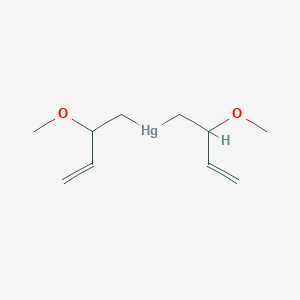
1-Ethynylcyclohexyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylcyclohexyl isobutyrate is an organic compound with the molecular formula C12H18O2. It is also known by its systematic name, propanoic acid, 2-methyl-, 1-ethynylcyclohexyl ester. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl ring, esterified with isobutyric acid. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-ethynylcyclohexyl isobutyrate typically involves the esterification of 1-ethynylcyclohexanol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
1-Ethynylcyclohexyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-ethynylcyclohexanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyrate moiety is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Ethynylcyclohexyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-ethynylcyclohexyl isobutyrate involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The ester moiety may also undergo hydrolysis, releasing isobutyric acid, which can further interact with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethynylcyclohexyl isobutyrate can be compared with other similar compounds, such as:
1-Ethynylcyclohexanol: This compound shares the ethynylcyclohexyl core but lacks the ester group, resulting in different chemical reactivity and applications.
Cyclohexyl isobutyrate: Lacking the ethynyl group, this compound exhibits different physical and chemical properties, affecting its use in various applications.
Isobutyl cyclohexylcarboxylate: This ester has a similar structure but with an isobutyl group instead of an ethynyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the ethynyl and ester functionalities, which confer distinct reactivity and versatility in scientific and industrial applications.
Eigenschaften
CAS-Nummer |
72230-92-3 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(1-ethynylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h1,10H,5-9H2,2-3H3 |
InChI-Schlüssel |
XORMBOZPLKMQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1(CCCCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14478221.png)

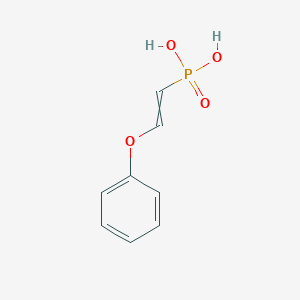
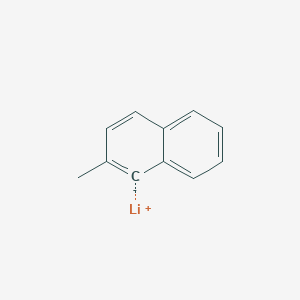

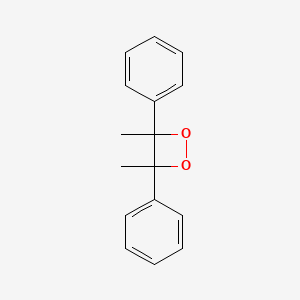
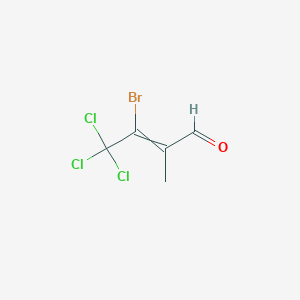
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
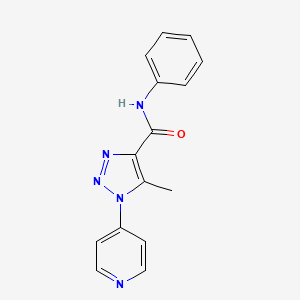
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
